Electron Donor Strength Quantified by CO Stretching Frequencies in Group 6 Tricarbonyl Complexes
The symmetric CO stretching frequency (νCO, A₁ mode) of [M(PNP)(CO)₃] complexes directly reports on the electron donor strength of the PNP ligand. For the target compound (PNP-Ph), νCO values are consistently higher than those of alkyl-substituted PNP analogs across the Cr/Mo/W series, quantitatively establishing PNP-Ph as a weaker σ-donor [1]. This electronic property modulates metal-centered electron density, affecting oxidative addition/reductive elimination barriers and substrate binding affinities.
| Evidence Dimension | Symmetric CO stretching frequency (νCO A₁, cm⁻¹) of [Cr(PNP)(CO)₃] |
|---|---|
| Target Compound Data | 1973 cm⁻¹ (PNP-Ph, ligand 1e) |
| Comparator Or Baseline | PNP-tBu (1d): 1908 cm⁻¹; PNP-iPr (1b): 1923 cm⁻¹; PNP-Et (1a): 1905 cm⁻¹; PNP-Cy (1c): 1913 cm⁻¹ |
| Quantified Difference | PNP-Ph νCO is 65 cm⁻¹ higher than PNP-tBu and 50 cm⁻¹ higher than PNP-iPr, corresponding to weaker electron donation (lower electron density on Cr). |
| Conditions | IR spectroscopy (KBr or solution); mer-[Cr(PNP)(CO)₃] complexes synthesized solvothermally in CH₃CN at 135–160 °C; data from Table 2, Organometallics 2016. |
Why This Matters
The systematically weaker σ-donor character of PNP-Ph relative to alkyl-substituted analogs directly affects metal–ligand bond strength and catalytic redox behavior, making it the preferred choice when higher electrophilicity at the metal center is required for substrate activation.
- [1] Mastralir, M.; de Aguiar, S.R.M.M.; Glatz, M.; et al. Organometallics 2016, 35, 229–232. (Table 2, IR νCO data for compounds 1a–1j). View Source
